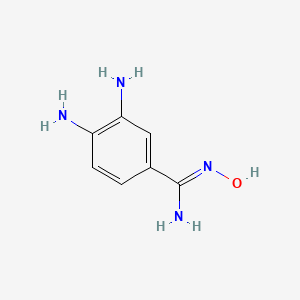

3,4-Diaminobenzamidoxime

Description

Structural Significance and Research Prominence of Amidoxime (B1450833) and Diamine Moieties in Organic Synthesis

The amidoxime functional group (-C(=NOH)NH2) is a significant moiety in several areas of chemistry, including medicinal, coordination, and materials science. researchgate.net It is often considered a bioisostere of the carboxylic acid group and is found in drug candidates with various biological activities. nih.gov The amidoxime group's ability to release nitric oxide (NO) under oxidative conditions has also drawn considerable attention. nih.gov Furthermore, materials functionalized with amidoxime groups have shown potential in applications like the extraction of heavy metal ions and carbon dioxide capture. acs.orgresearchgate.netresearchgate.net

The diamine moiety, particularly the ortho-phenylenediamine structure present in 3,4-diaminobenzamidoxime, is a cornerstone in the synthesis of a wide array of heterocyclic compounds. This structural unit is a key precursor for the formation of benzimidazoles, a class of compounds with immense importance in medicinal chemistry. arabjchem.orgbeilstein-journals.orgsemanticscholar.org The reactivity of the two adjacent amino groups allows for cyclization reactions with various electrophiles to construct the fused imidazole (B134444) ring.

Overview of Benzimidazole (B57391) Chemistry and its Broader Research Relevance

Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole ring. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically used drugs with a broad spectrum of pharmacological activities. arabjchem.orgiosrphr.org These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. arabjchem.orgijpsjournal.comajrconline.org

The versatility of the benzimidazole ring allows for extensive chemical modifications, enabling the development of new therapeutic agents. ijpsjournal.com The synthesis of benzimidazole derivatives is a major focus in contemporary organic and medicinal chemistry, with numerous methods developed for their preparation. arabjchem.orgsemanticscholar.orgnih.gov A common and widely accepted method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. beilstein-journals.orgsemanticscholar.org

Historical Context of 3,4-Diaminobenzamidoxime as a Building Block in Heterocyclic Synthesis

Historically, the synthesis of heterocyclic compounds has been a central theme in organic chemistry. uomus.edu.iqsigmaaldrich.comresearchgate.net Heterocyclic structures are prevalent in natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comfluorochem.co.ukenamine.net The development of versatile building blocks that can be readily transformed into complex heterocyclic systems is therefore of great importance.

While specific historical details on the first synthesis and use of 3,4-diaminobenzamidoxime are not extensively documented in the provided search results, its utility as a precursor for benzimidazole-containing structures can be inferred from the well-established chemistry of its constituent functional groups. The presence of the o-diaminobenzene core provides a direct pathway to benzimidazole ring formation. For instance, the reaction of 3,4-diaminobenzonitrile, a related precursor, can lead to the formation of a benzimidazole ring. iu.edu The amidoxime group can then be incorporated or modified in subsequent synthetic steps. The use of such bifunctional building blocks is a common strategy in heterocyclic synthesis to create diverse molecular libraries for various applications.

Data Tables

Table 1: Key Functional Groups and Their Significance

| Functional Group | Structure | Significance in Organic Synthesis & Research |

| Amidoxime | -C(=NOH)NH₂ | Bioisostere of carboxylic acids, NO donor, metal chelation, CO₂ capture. nih.govacs.orgresearchgate.netresearchgate.net |

| o-Phenylenediamine | C₆H₄(NH₂)₂ | Precursor for benzimidazole synthesis. arabjchem.orgbeilstein-journals.orgsemanticscholar.org |

Table 2: Properties of Benzimidazole

| Property | Description | Reference |

| Structure | Fused benzene and imidazole rings. | nih.gov |

| Chemical Nature | Aromatic, heterocyclic, basic. | iosrphr.org |

| Biological Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive. | arabjchem.orgijpsjournal.comajrconline.org |

| Synthesis | Commonly from o-phenylenediamines and aldehydes/carboxylic acids. | beilstein-journals.orgsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKBHCWRPVYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Diaminobenzamidoxime and Its Derived Scaffolds

Solid-Phase Synthesis Approaches for Benzimidazole (B57391) Ring Construction Utilizing 3,4-Diaminobenzamidoxime

Solid-phase synthesis offers a powerful platform for the efficient construction of molecular libraries, simplifying purification and allowing for the systematic variation of building blocks. A key application involving a 3,4-diaminobenzamidoxime equivalent, namely 3,4-diamino-N'-hydroxybenzimidamide, is in the on-resin synthesis of peptide-phenylbenzimidazole-amidine conjugates. nih.gov This methodology allows for the incorporation of the DNA-binding phenylbenzimidazole-amidine motif directly into peptide chains.

The general strategy begins with a standard solid-phase peptide synthesis setup, typically on a Rink amide resin. The synthesis proceeds as follows:

A resin-bound amino acid or peptide with a free N-terminal amine is the starting point.

4-Formylbenzoic acid is coupled to this free amine.

The subsequent and crucial step involves the reaction with 3,4-diamino-N'-hydroxybenzimidamide to construct the benzimidazole ring. nih.gov This reaction is facilitated by an oxidizing agent.

This on-resin approach enables the convenient synthesis of peptides capped with the phenylbenzimidazole-amidine moiety, which is a recognized DNA-binding motif. nih.gov

Mechanistic Role of 1,4-Benzoquinone (B44022) in Cyclization Reactions

In the solid-phase synthesis of the benzimidazole heterocycle from 3,4-diamino-N'-hydroxybenzimidamide and a resin-bound aldehyde (formed from the 4-formylbenzoic acid), 1,4-benzoquinone plays a critical role as an oxidizing agent. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diaminobenzamidoxime and the resin-bound aldehyde. The second amino group then attacks the imine carbon, leading to a dihydro-benzimidazole intermediate.

1,4-Benzoquinone is introduced to facilitate the oxidative aromatization of this intermediate to the stable benzimidazole ring. In this process, the dihydro-benzimidazole is oxidized, and the 1,4-benzoquinone is reduced to hydroquinone. This oxidation step is essential for the formation of the final, stable aromatic benzimidazole structure attached to the solid support. nih.gov

Challenges and Strategies in Amidoxime (B1450833) to Amidine Reduction during Conjugate Synthesis

A significant challenge in the synthesis of the final peptide-phenylbenzimidazole-amidine conjugates is the reduction of the N'-hydroxybenzimidamide (amidoxime) functionality to the desired amidine group. The amidoxime itself is an intermediate in this synthetic route.

To address this, a chemical reduction step is employed after the construction of the benzimidazole ring on the solid support. A common and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O). nih.gov The resin-bound N'-hydroxybenzimidamide is treated with a 1 M solution of SnCl₂·2H₂O in dimethylformamide (DMF). This reagent efficiently reduces the amidoxime to the corresponding amidine. Following the reduction, the final conjugate can be cleaved from the resin. This protocol provides a straightforward method for synthesizing amino acid or peptide conjugates that are N-terminally capped by a phenylbenzimidazole-amidine ring system. nih.gov

Solution-Phase Synthesis of 3,4-Diaminobenzamidoxime Precursors

The direct precursor, 3,4-diaminobenzonitrile, is commercially available. The conversion of the nitrile group to an amidoxime is a well-established chemical transformation. The most common method involves the reaction of the nitrile with hydroxylamine (B1172632). nih.gov Typically, hydroxylamine hydrochloride is used in the presence of a base such as sodium carbonate or triethylamine (B128534) in a solvent like ethanol (B145695) or methanol (B129727). The base generates free hydroxylamine in situ, which then reacts with the nitrile.

Optimization Strategies in 3,4-Diaminobenzamidoxime Synthesis for Enhanced Yield and Purity

Several strategies can be employed to optimize the synthesis of aromatic amidoximes like 3,4-Diaminobenzamidoxime from its corresponding nitrile precursor, aiming for higher yields and purity.

Based on general procedures for amidoxime synthesis, the following optimizations can be considered nih.gov:

Excess of Hydroxylamine : Utilizing an excess of hydroxylamine can often drive the reaction to completion and improve the yield.

Aqueous Hydroxylamine : The use of an aqueous solution of hydroxylamine can be advantageous. This method sometimes eliminates the need for an additional base and can lead to shorter reaction times, which is particularly efficient for aliphatic nitriles but can be applied to aromatic ones as well. nih.gov

Ultrasonic Irradiation : A solvent-free method using ultrasonic irradiation has been shown to produce amidoximes in high yields (70–85%) and with significantly reduced reaction times. nih.gov

Temperature Control : The reaction is often performed at reflux in ethanol or methanol to decrease the reaction time. nih.gov However, careful temperature control is necessary to avoid potential side reactions.

The table below summarizes potential optimization strategies for the synthesis of 3,4-Diaminobenzamidoxime from 3,4-diaminobenzonitrile.

| Strategy | Reagents/Conditions | Expected Outcome |

| Reagent Stoichiometry | Excess hydroxylamine | Increased conversion of the nitrile, higher yield. |

| Solvent/Base System | Aqueous hydroxylamine | Shorter reaction time, no need for an external base. |

| Energy Input | Ultrasonic irradiation (solvent-free) | High yield, significantly reduced reaction time. |

| Thermal Conditions | Refluxing ethanol or methanol | Decreased reaction time compared to room temperature. |

One-Step Synthetic Routes to Diaminobenzoic Acid Derivatives for Peptide Synthesis

While not directly about 3,4-Diaminobenzamidoxime, the synthesis of related diaminobenzoic acid derivatives is highly relevant, especially in the context of peptide synthesis where they serve as important linkers or scaffolds. A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed. This method involves the direct coupling of free diaminobenzoic acid with Fmoc-protected amino acids.

This approach has demonstrated the ability to produce pure products in yields ranging from 40-94% without the need for purification steps other than precipitation, with the exception of histidine derivatives. For instance, the coupling of 3,4-diaminobenzoic acid with various Fmoc-amino acids using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can achieve high yields. This method has also been successfully applied to prepare derivatives of unusual amino acids, such as (2-naphthyl)alanine and 6-aminohexanoic acid, in yields of 50% and 65%, respectively.

The table below details the yields for the synthesis of various 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivatives.

| Fmoc-Amino Acid | Coupling Agent | Yield (%) |

| Phenylalanine | HATU | 91 |

| Alanine | Not Specified | High |

| Lysine(Fmoc) | Not Specified | High |

| (2-naphthyl)alanine | Not Specified | 50 |

| 6-aminohexanoic acid | Not Specified | 65 |

This one-step synthesis provides an efficient route to valuable building blocks for solid-phase peptide synthesis, facilitating the creation of complex peptide derivatives.

Chemical Reactivity and Derivatization Strategies of 3,4 Diaminobenzamidoxime

Exploration of Functionalization at Amine and Amidoxime (B1450833) Groups for Novel Derivative Synthesis

The functionalization of 3,4-Diaminobenzamidoxime can be strategically directed towards either the vicinal amino groups or the amidoxime moiety to generate a variety of novel derivatives. The reactivity of the ortho-diamino groups is paramount in the synthesis of the benzimidazole (B57391) scaffold, a privileged structure in medicinal chemistry. This transformation is typically achieved through condensation with a range of carbonyl compounds or their equivalents.

The reaction with aldehydes is a common and efficient method to produce 2-substituted benzimidazoles. This process generally involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization via oxidation. A variety of oxidizing agents can be employed, and in some cases, the reaction proceeds efficiently in the presence of a catalyst under mild conditions.

Similarly, the condensation with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) provides another robust route to 2-substituted benzimidazoles. These reactions often require elevated temperatures or the use of dehydrating agents or catalysts to facilitate the cyclocondensation.

The amidoxime group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon, is also a versatile functional handle. It can be acylated, alkylated, or undergo reactions with various electrophiles. Furthermore, the amidoxime moiety is a well-known precursor for the synthesis of 1,2,4-oxadiazoles upon reaction with carboxylic acid derivatives. This dual reactivity of 3,4-Diaminobenzamidoxime allows for the selective construction of either a benzimidazole core, a 1,2,4-oxadiazole (B8745197) ring, or potentially more complex fused heterocyclic systems.

While specific literature on the functionalization of 3,4-Diaminobenzamidoxime is limited, the expected reactivity can be inferred from the extensive research on o-phenylenediamines and benzamidoximes. The following table illustrates the types of reagents that can be used to functionalize the diamino and amidoxime groups, leading to a variety of derivatives.

| Functional Group Targeted | Reagent Class | Resulting Derivative |

| Diamino | Aldehydes (R-CHO) | 2-Substituted benzimidazoles |

| Diamino | Carboxylic Acids (R-COOH) | 2-Substituted benzimidazoles |

| Diamino | Dicarbonyl Compounds | Fused heterocyclic systems |

| Amidoxime | Acylating Agents (R-COCl) | O-acyl amidoximes |

| Amidoxime | Carboxylic Acid Anhydrides | 1,2,4-Oxadiazoles |

Design and Synthesis of Benzimidazole-Amino Acid and Benzimidazole-Amidine Conjugates

The conjugation of benzimidazoles with amino acids or the incorporation of an amidine functionality represents a key strategy in the development of new therapeutic agents. These conjugates often exhibit enhanced biological activity and improved pharmacokinetic profiles.

Benzimidazole-Amino Acid Conjugates: The synthesis of benzimidazole-amino acid conjugates from 3,4-Diaminobenzamidoxime can be envisioned through the reaction of the diamino functionality with an N-protected amino acid. The carboxylic acid group of the amino acid would react with the ortho-diamines to form the benzimidazole ring, resulting in a molecule where the amino acid side chain is appended at the 2-position of the benzimidazole. Subsequent deprotection of the amino group of the amino acid would yield the final conjugate. This approach allows for the introduction of a wide variety of amino acid residues, each contributing unique physicochemical properties to the final molecule.

Benzimidazole-Amidine Conjugates: Benzimidazole-amidine derivatives are a well-established class of compounds with significant biological activity. The synthesis of such conjugates from 3,4-Diaminobenzamidoxime would involve the conversion of the amidoxime group into an amidine. This transformation can be achieved through reduction of the amidoxime, typically using catalytic hydrogenation. The resulting molecule would be a benzimidazole with an amidine group at the 4-position. Alternatively, if the benzimidazole ring is formed first, the pendant amidoxime can be subsequently reduced. The strong basicity of the amidine group often plays a crucial role in the biological activity of these compounds, particularly in their ability to interact with DNA.

The following table summarizes the general synthetic approaches to these conjugates, starting from 3,4-Diaminobenzamidoxime.

| Target Conjugate | Key Transformation | Reagents and Conditions |

| Benzimidazole-Amino Acid | Benzimidazole ring formation | N-protected amino acid, coupling agent (e.g., DCC), followed by deprotection |

| Benzimidazole-Amidine | Reduction of amidoxime | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Investigations into Structure-Activity Relationships through Substituent Effects

The biological activity of benzimidazole derivatives can be finely tuned by altering the substituents on the benzimidazole core and on any appended functional groups. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence the potency, selectivity, and pharmacokinetic properties of the compounds.

For derivatives of 3,4-Diaminobenzamidoxime, substituents can be introduced at several key positions. During the formation of the benzimidazole ring, the choice of aldehyde or carboxylic acid determines the nature of the substituent at the 2-position. A wide range of aliphatic, aromatic, and heterocyclic groups can be installed at this position, and their electronic and steric properties can have a profound impact on biological activity.

Furthermore, the amine and amidoxime groups of the original molecule offer additional points for modification. For instance, in benzimidazole-amidine conjugates, the nature of the amidine group itself (e.g., unsubstituted, N-substituted) can influence its pKa and, consequently, its interaction with biological targets.

Systematic variation of these substituents allows for the exploration of the chemical space around the core scaffold and the identification of key structural features required for optimal activity. For example, in the context of antimicrobial agents, lipophilic substituents at the 2-position of the benzimidazole ring have been shown to enhance activity against certain bacterial strains. Similarly, the presence of specific hydrogen bond donors and acceptors can be critical for binding to a particular enzyme or receptor. While specific SAR studies on derivatives of 3,4-Diaminobenzamidoxime are not extensively documented, the general principles derived from the vast body of research on other benzimidazole series can be applied to guide the design of new analogues. nih.govtandfonline.com

The following table provides a hypothetical SAR summary based on common observations for benzimidazole derivatives.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity (Example) |

| 2-position of Benzimidazole | Aromatic/Heterocyclic Ring | Can enhance DNA binding or enzyme inhibition |

| 2-position of Benzimidazole | Lipophilic Alkyl Chain | May improve cell membrane permeability |

| Amidine Group | N-alkylation | Can modulate basicity and target interaction |

| Amine Groups (if uncyclized) | Acylation | Can serve as a prodrug strategy |

Development of Dimeric and Oligomeric Benzimidazole Architectures for Specific Research Objectives

The construction of dimeric and oligomeric structures based on the benzimidazole scaffold has emerged as a powerful strategy to create molecules with unique properties and enhanced biological activities. These larger architectures can span greater distances, allowing for simultaneous interaction with multiple binding sites on a biological target, leading to increased affinity and selectivity.

Oligomeric and Polymeric Benzimidazoles: The principles of dimerization can be extended to the synthesis of oligomeric and polymeric benzimidazoles. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. researchgate.netrsc.org The synthesis of such materials from a monomer like 3,4-Diaminobenzamidoxime would involve polycondensation reactions with aromatic tetraamines or dicarboxylic acids. The resulting polymers would possess a repeating benzimidazole unit in their backbone. The presence of the amidoxime group could be either preserved to impart specific functionalities to the polymer or be converted to other groups post-polymerization. These materials have applications in areas such as high-temperature fuel cell membranes and advanced composites. acs.orgdtu.dk

The table below outlines the general strategies for constructing these larger architectures.

| Architecture | Synthetic Strategy | Key Reagents |

| Dimeric Benzimidazole | Condensation with a bifunctional reagent | Dicarboxylic acid or Dialdehyde |

| Oligomeric/Polymeric Benzimidazole | Polycondensation | Tetraamines or Dicarboxylic acids under polymerizing conditions |

Coordination Chemistry of Amidoxime and Diamine Ligands: Implications for 3,4 Diaminobenzamidoxime

Ligand Design Principles: Denticity and Chelation Potential of the 3,4-Diaminobenzamidoxime Scaffold

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. The 3,4-Diaminobenzamidoxime scaffold contains several potential donor atoms:

Two nitrogen atoms from the aromatic diamine group.

The nitrogen and oxygen atoms of the amidoxime (B1450833) group (-C(=NOH)NH₂).

The presence of the 3,4-diamino (ortho-diamine) moiety allows the ligand to form a stable five-membered chelate ring with a metal ion through the two adjacent amino nitrogens. This is a well-established coordination mode for o-phenylenediamine (B120857) and its derivatives. wikipedia.org

Simultaneously, the amidoxime group presents multiple binding possibilities. It can coordinate as a neutral molecule or, more commonly, as a deprotonated anion (amidoximato). Coordination can occur through the oximato oxygen and the amido nitrogen, forming another stable five-membered ring. nih.gov The combination of these two chelating functionalities within a single molecule gives 3,4-Diaminobenzamidoxime a high denticity and strong chelation potential. Depending on the metal ion and reaction conditions, it can act as a bidentate, tridentate, or even tetradentate ligand, potentially bridging multiple metal centers. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. nih.gov

Formation of Metal Complexes with Transition and Main Group Metal Ions

The diverse array of hard and soft donor atoms (nitrogen and oxygen) in 3,4-Diaminobenzamidoxime allows it to form stable complexes with a wide variety of metal ions, including transition metals and main group metals. nih.govrasayanjournal.co.in The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. Template synthesis, where the metal ion directs the condensation reaction to form a macrocyclic complex, is also a common method for related diamine compounds. rasayanjournal.co.inresearchgate.net Research on analogous ligands derived from 3,4-diaminobenzophenone (B196073) shows the successful formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, amidoxime-containing ligands have been shown to form complexes with metals like aluminum and chromium. nih.gov

The specific donor atoms that bind to the metal ion define the coordination mode. For 3,4-Diaminobenzamidoxime, several binding modes can be postulated based on studies of related structures.

Diamine Coordination: The two nitrogen atoms of the o-phenylenediamine group can coordinate to a metal ion, forming a classic five-membered ring. This is a common feature in complexes of 3,4-diaminobenzophenone. researchgate.net

Amidoxime Coordination: The amidoxime group offers more complex possibilities. A common mode involves deprotonation of the oxime hydroxyl group, leading to coordination through the oximato oxygen and the amino nitrogen of the amidoxime. nih.gov This (N,O) bidentate chelation forms a stable five-membered ring.

Bridging and Mixed Modes: The ligand could act as a bridging ligand between two metal centers. For instance, the diamine moiety could bind to one metal while the amidoxime group coordinates to a second.

The table below summarizes the potential coordination sites based on the functional groups present in the ligand.

| Functional Group | Potential Donor Atoms | Common Coordination Behavior |

| o-Phenylenediamine | Two amino nitrogens (N, N) | Forms a 5-membered chelate ring. |

| Amidoxime | Oximato oxygen, amido nitrogen (O, N) | Forms a 5-membered chelate ring upon deprotonation. |

| Amidoxime | Oximato oxygen | Can act as a bridging atom between two metal centers. nih.gov |

Final determination of the precise coordination in any given complex requires advanced characterization methods. researchgate.net

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. ntu.edu.sg Depending on how 3,4-Diaminobenzamidoxime binds and what other co-ligands are present, various geometries are possible.

Octahedral Geometry: For a coordination number of six, which is common for many transition metals like Co(II), Ni(II), and Cr(III), an octahedral or distorted octahedral geometry is expected. rasayanjournal.co.innih.gov This can be achieved if the ligand acts in a tridentate or tetradentate fashion, with the remaining coordination sites occupied by solvent molecules or other ligands.

Square Planar Geometry: For metals like Ni(II), Cu(II), and Pt(II), a coordination number of four can lead to a square planar geometry. ntu.edu.sgroyalliteglobal.com

Tetrahedral Geometry: Tetrahedral geometry is also possible for four-coordinate complexes, particularly with main group metals or d¹⁰ transition metals like Zn(II). ntu.edu.sg

Furthermore, the non-planar nature of the chelate rings and the potential for different arrangements of ligands can lead to stereoisomerism, including geometric (cis/trans) and optical (Δ/Λ) isomers, particularly in octahedral complexes. ntu.edu.sgmq.edu.au

Thermodynamic and Kinetic Studies of Metal Complex Formation

Thermodynamic parameters such as Gibbs Free Energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes provide deeper insight into the complexation process. These can be determined experimentally, often through spectrophotometric titration. researchgate.netsrce.hr

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complex formation reaction.

Enthalpy (ΔH): A negative ΔH suggests that the metal-ligand bonds formed are strong.

Entropy (ΔS): A positive ΔS is the hallmark of the chelate effect, where one polydentate ligand displaces multiple monodentate ligands (like water), leading to an increase in the number of free molecules in the system.

Kinetic studies, which examine the rates of complex formation and ligand substitution reactions, can be investigated using techniques like stopped-flow spectroscopy. The rates are influenced by factors such as the nature of the metal ion, the entering ligand, and the solvent. nih.gov

| Thermodynamic Parameter | Significance in Complex Formation | Expected Trend for 3,4-Diaminobenzamidoxime |

| Formation Constant (K) | Measures the stability of the complex at equilibrium. | High, due to chelation. |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the reaction. | Negative. |

| Enthalpy (ΔH) | Reflects the strength of the metal-ligand bonds. | Generally negative. |

| Entropy (ΔS) | Measures the change in disorder; key to the chelate effect. | Positive and favorable. |

Advanced Spectroscopic and Analytical Methods for Complex Characterization in Research

A suite of spectroscopic and analytical techniques is essential to unequivocally characterize the structure, bonding, and geometry of metal complexes formed with 3,4-Diaminobenzamidoxime.

Infrared (IR) Spectroscopy: This technique is used to identify which functional groups are involved in coordination. A shift in the stretching frequencies of N-H (from the amine and amidoxime groups), C=N (oxime), and N-O (oxime) bonds upon complexation provides direct evidence of their participation in bonding. srce.hrrasayanjournal.co.in The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transition bands are characteristic of the electronic configuration of the metal ion and its coordination environment (e.g., octahedral vs. tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. A downfield shift in the signals of protons near the coordination sites confirms binding. srce.hrrasayanjournal.co.in

Mass Spectrometry: This method confirms the molecular weight of the complex and provides information on its stoichiometry (metal-to-ligand ratio). researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a complex. It provides precise information on bond lengths, bond angles, coordination geometry, and stereochemistry. nih.gov

Molar Conductance Measurements: This technique determines whether the complex is an electrolyte or non-electrolyte in a given solvent, which helps in formulating its structure. nih.govrasayanjournal.co.in

Magnetic Susceptibility Measurements: This method determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion.

| Analytical Method | Information Obtained |

| FT-IR Spectroscopy | Identification of coordinating functional groups (N-H, C=N, N-O) and observation of M-N, M-O bonds. rasayanjournal.co.inmdpi.com |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer) that indicate the geometry of the complex. researchgate.net |

| NMR Spectroscopy | Structural information for diamagnetic complexes in solution. srce.hr |

| Mass Spectrometry | Molecular weight and metal-to-ligand stoichiometry. researchgate.net |

| X-ray Crystallography | Definitive solid-state structure, including bond lengths, angles, and stereochemistry. nih.gov |

| Molar Conductance | Electrolytic or non-electrolytic nature of the complex. nih.gov |

| Magnetic Susceptibility | Oxidation state and spin state of the metal ion. |

Investigational Biological Activities of 3,4 Diaminobenzamidoxime and Its Benzimidazole Derivatives in Vitro and Mechanistic Studies

DNA Recognition and Binding Mechanisms of Benzimidazole (B57391) Conjugates

Benzimidazole-based molecules are known for their ability to interact with DNA, a mechanism that often underpins their therapeutic effects. researchgate.net Research has focused on understanding how these compounds recognize and bind to nucleic acids, particularly through non-covalent interactions within the DNA minor groove.

Minor Groove Association and Sequence Selectivity in Nucleic Acid Interactions

Derivatives of benzimidazole have been identified as effective DNA minor groove binders. nih.gov The core structure of well-known DNA stains like Hoechst 33258 is a bis-benzimidazole, which demonstrates a preference for binding to AT-rich sequences in the DNA minor groove. nih.gov This sequence-specific recognition is achieved through hydrogen bonding between the benzimidazole moieties and the O2-carbonyls of thymine (B56734) and N3-nitrogens of adenine. nih.gov

The conjugation of monobenzimidazole derivatives to oligodeoxynucleotides (ODNs) has been shown to enhance the stability and sequence specificity of DNA duplexes. nih.gov The effectiveness of this stabilization is highly dependent on the length of the linker connecting the benzimidazole moiety to the ODN. An appropriately sized linker positions the benzimidazole within the minor groove, maximizing its binding interactions. nih.gov Studies using ODN-benzimidazole conjugates against complementary DNA strands with single base mismatches confirmed that the conjugation significantly enhances sequence-specific recognition. nih.gov

Mechanistic Investigations of Enzyme Inhibition (e.g., Topoisomerase II)

DNA topoisomerases are critical enzymes involved in managing DNA topology and are validated targets for anticancer and antibacterial agents. Certain benzimidazole derivatives have been investigated as topoisomerase inhibitors. For example, the bis-benzimidazole compound 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) has been identified as a DNA topoisomerase inhibitor. nih.govnih.gov

Mechanistic studies have shown that DMA preferentially targets bacterial E. coli topoisomerase I over human topoisomerase I and topoisomerase II. nih.govnih.gov Cleavage-religation assays confirmed that DMA acts as a "poison" inhibitor of E. coli topoisomerase I, trapping the enzyme-DNA covalent complex and leading to DNA strand breaks. nih.govnih.gov Although its primary target is the bacterial enzyme, DMA also demonstrates inhibitory activity against human topoisomerase II, albeit at higher concentrations. nih.gov The development of new benzimidazole derivatives continues to explore their potential as selective inhibitors of human topoisomerase II for anticancer applications. researchgate.net

In Vitro Antiproliferative and Cytotoxic Effects on Cellular Models

The anticancer potential of benzimidazole derivatives has been extensively evaluated through in vitro studies on various human cancer cell lines. These investigations have provided crucial insights into their structure-activity relationships and the cellular mechanisms underlying their cytotoxic effects. mdpi.com

Structure-Activity Relationship Studies in Cancer Cell Lines

Structure-activity relationship (SAR) studies have demonstrated that the antiproliferative activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. mdpi.com In vitro screening against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT116), and lung (H460), has revealed potent cytotoxic activity for certain derivatives, with IC₅₀ values in the low micromolar range. mdpi.commdpi.com

For instance, studies on amidino-substituted benzimidazoles showed that 4-trifluoromethylphenyl-derived compounds exhibited strong inhibitory potential, with IC₅₀ values of 8.18 µM and 9.83 µM. mdpi.com The presence of an imidazolinyl group was found to enhance antiproliferative activity compared to an amidino group. mdpi.com Conversely, increasing the size of N-substituents on other classes of compounds has been shown to significantly decrease antiproliferative activity. researchgate.net The selectivity of these compounds is also a key area of investigation, with some derivatives showing a high selectivity index when comparing their cytotoxicity towards cancer cells versus normal cell lines. mdpi.com

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound a6 | 4-trifluoromethylphenyl, amidino group | Not Specified | 9.83 | mdpi.com |

| Compound b6 | 4-trifluoromethylphenyl, imidazolinyl group | Not Specified | 8.18 | mdpi.com |

| Compound b13 | 2,3,4-trihydroxyphenyl | Not Specified | 1.03 | mdpi.com |

| Compound 2 | 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 0.013 | mdpi.com |

| Compound 2 | 4-amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 0.056 | mdpi.com |

| Compound 3 | 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 0.023 | mdpi.com |

Mechanistic Insights into Cellular Targets (e.g., Tubulin Polymerization Inhibition)

The cytoskeleton, and particularly the microtubule network, has been identified as a major target for the antiproliferative effects of some benzimidazole-related compounds. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and agents that interfere with their polymerization are potent anticancer drugs. mdpi.com

Many microtubule-destabilizing agents function by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com While direct evidence for 3,4-diaminobenzamidoxime is still emerging, related benzimidazole derivatives have been shown to exert their cytotoxic effects through this mechanism. mdpi.com Immunocytochemical studies have confirmed the disruption of the microtubule network in cancer cells treated with these compounds. nih.govmdpi.com The inhibition of tubulin assembly is often concentration-dependent, and the resulting mitotic block is a key contributor to the observed antiproliferative activity. nih.govnih.gov

Antimicrobial Activity Studies (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of 3,4-diaminobenzoic acid and benzimidazoles have demonstrated significant in vitro antimicrobial activity. derpharmachemica.com These compounds have been screened against a variety of pathogenic bacterial and fungal strains. derpharmachemica.comnih.govjmchemsci.com

The in vitro efficacy is typically determined by measuring the zone of inhibition in disc diffusion assays. derpharmachemica.com Studies have shown that certain benzimidazole derivatives are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. derpharmachemica.commdpi.com Furthermore, significant antifungal activity has been observed against yeasts like Candida albicans and Saccharomyces cerevisiae, and molds such as Aspergillus niger and Penicillium chrysogenum. derpharmachemica.com In some cases, the antifungal potency of synthesized benzimidazole derivatives has been found to be comparable to or even greater than that of standard antifungal drugs like Ketoconazole. derpharmachemica.com The broad-spectrum antimicrobial activity highlights the potential of this chemical scaffold in developing new agents to combat infectious diseases. derpharmachemica.commdpi.com

| Microorganism | Type | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 14 |

| Salmonella typhi | Gram-negative Bacteria | 15 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 13 |

| Bacillus typhi | Gram-positive Bacteria | 14 |

| Candida albicans | Fungus (Yeast) | 17 |

| Saccharomyces cerevisiae | Fungus (Yeast) | 18 |

| Aspergillus niger | Fungus (Mold) | 15 |

| Penicillium chrysogenum | Fungus (Mold) | 16 |

Evaluation Against Pathogenic Microorganisms

The antimicrobial potential of benzimidazole derivatives, synthesized from precursors like 3,4-diaminobenzamidoxime, has been a significant area of investigation. In vitro studies have demonstrated that these compounds exhibit activity against a range of pathogenic bacteria and fungi.

A series of novel pyrazole-attached benzimidazoles were synthesized and evaluated for their in vitro antimicrobial activity using the agar (B569324) streak dilution method. nih.gov The minimum inhibitory concentration (MIC) was determined against several microbial strains. For instance, compound 5i , N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, emerged as a particularly potent agent. nih.gov

Similarly, a study on 3,4-dihydro-s-triazinobenzimidazole derivatives revealed that 12 out of 31 tested compounds showed in vitro antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 50-400 μg/mL against Enterococcus faecalis and Staphylococcus aureus. researchgate.net Another study synthesized a sequence of benzimidazole compounds containing a 1,3,4-thiadiazole (B1197879) ring and an azo moiety, which exhibited good pharmacological activities when screened in vitro against pathogenic Gram-positive and Gram-negative bacteria. researchgate.net

The antimicrobial efficacy of these derivatives is often compared to standard drugs to gauge their potential. For example, in one study, the activity of the synthesized compounds was compared against Ciprofloxacin and Ketoconazole. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| **5i*** | Staphylococcus aureus | 3.9 | nih.gov |

| **5i*** | Bacillus subtilis | 3.9 | nih.gov |

| **5i*** | Escherichia coli | 7.81 | nih.gov |

| **5i*** | Pseudomonas aeruginosa | 15.62 | nih.gov |

| **5i*** | Aspergillus niger | 3.9 | nih.gov |

| **5g*** | Aspergillus fumigates | 7.81 | nih.gov |

| Triazinobenzimidazoles | Enterococcus faecalis | 50-400 | researchgate.net |

| Triazinobenzimidazoles | Staphylococcus aureus | 50-400 | researchgate.net |

Note: Compound 5i is N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine. Compound 5g has a similar structure with a different substitution.

Correlation of Structural Features with Antimicrobial Potency

The antimicrobial activity of benzimidazole derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance or diminish their potency.

A general observation is that the nature and position of substituents on the benzimidazole ring system play a crucial role. For instance, research has shown that compounds possessing an electron-withdrawing group tend to display better antimicrobial activity than those with electron-donating groups. nih.govresearchgate.net Unsubstituted derivatives often exhibit moderate activity. nih.gov

In a series of pyrazole-attached benzimidazoles, the presence of an electron-withdrawing group at the phenyl group attached to the C-5 position of the pyrazole (B372694) ring led to superior antimicrobial activities. nih.gov Specifically, the trifluoromethyl group in compound 5i was identified as a key contributor to its high potency. nih.gov

Another study on 3,4-dihydro-s-triazinobenzimidazole derivatives found that the most effective compounds against Gram-positive bacteria were those containing a naphthyl or a halogenated phenyl group on the triazine ring. researchgate.net The presence of an aromatic ring and the conformation of the molecule (stretched versus bent) have also been suggested as factors that can affect antibacterial activity. nih.gov The substitution at the 2-position of the benzimidazole ring is a common strategy to enhance antibacterial and antifungal potential. researchgate.net

Antiviral Activity Investigations

The benzimidazole scaffold is a component of various established antiviral drugs, and research continues to explore new derivatives for their potential to combat viral infections. researchgate.net Depending on the substitutions, benzimidazole derivatives have shown activity against a wide range of viruses, including Hepatitis B and C viruses (HBV, HCV), Human Immunodeficiency Virus (HIV), and various respiratory viruses. researchgate.netnih.gov

One study investigated the protective effects of novel aminobenzimidazole derivatives in a lethal influenza infection model in mice. A derivative identified as 2519 demonstrated the highest protective activity, reducing animal mortality by 60% and increasing their mean day of death by 1.6 days compared to the control group. neicon.ru Morphological analysis of lung tissue from the infected mice treated with this compound showed a normalization of the tissue structure. neicon.ru

Another study evaluated 43 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their antiviral activity against a panel of viruses. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Certain compounds, particularly those with a (quinolizidin-1-yl)alkyl residue, were also moderately active against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase for related heterocyclic compounds)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies. nih.govrjpbr.com Benzimidazole derivatives have been investigated as potential inhibitors of this enzyme. nih.govnih.gov

A study focused on pyrimidine-clubbed benzimidazole derivatives as potential DHFR inhibitors. nih.gov These compounds were designed and synthesized, with several showing promising in vitro antibacterial and antifungal activities. nih.gov The rationale behind this approach is that the benzimidazole nucleus can be a key pharmacophore for targeting DHFR. nih.gov

In another study, 2,4-diamino-6-benzylbenzimidazole and its derivatives were designed based on molecular modeling to inhibit Escherichia coli DHFR. nih.gov While these specific compounds were found to be significantly weaker inhibitors than the established drug trimethoprim, the study provided insights into the structural requirements for DHFR inhibition by benzimidazole-related structures. nih.gov A different series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed and found to be potent inhibitors of S. aureus DHFR, with one compound exhibiting a Ki of 0.002 nM and a 46,700-fold selectivity over human DHFR. acs.org

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by a Benzimidazole Derivative

| Compound | Target Enzyme | IC50 (µmol/L) | Reference |

|---|---|---|---|

| **6b*** | DHFR | 1.05 | researchgate.net |

Note: Compound 6b is a regioisomeric hybrid of s-triazine and benzimidazole moieties.

Potential Analytical Applications of 3,4 Diaminobenzamidoxime and Its Derived Structures in Research

Advanced Spectroscopic Methods in Analytical Research for Complex Characterization

Therefore, the requested article cannot be generated with scientific accuracy and adherence to the provided outline due to the absence of relevant research data in the public domain.

Exploration of 3,4 Diaminobenzamidoxime in Materials Science Research

Incorporation into Functional Polymers and Supramolecular Assemblies

The presence of multiple reactive sites in 3,4-diaminobenzamidoxime makes it a versatile monomer for the synthesis of functional polymers. The two adjacent amino groups can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polybenzimidazoles, a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of the amidoxime (B1450833) group along the polymer backbone or as a pendant moiety can impart specific functionalities, such as metal chelation capabilities or enhanced hydrophilicity.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amino and amidoxime groups, coupled with potential π-π stacking interactions of the benzene (B151609) ring, allow 3,4-diaminobenzamidoxime to act as a building block for self-assembling systems. These non-covalent interactions can drive the formation of well-ordered, higher-order structures such as gels, liquid crystals, or molecular capsules. The specific architecture of these assemblies can be tailored by controlling factors like solvent polarity and temperature.

Design of Responsive Materials Utilizing Benzimidazole (B57391) Architectures

The conversion of the vicinal diamino functionality of 3,4-diaminobenzamidoxime into a benzimidazole ring system is a key strategy for creating responsive materials. Benzimidazoles are known to exhibit changes in their chemical and physical properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. By incorporating the benzimidazole unit derived from 3,4-diaminobenzamidoxime into a polymer backbone or a supramolecular assembly, materials can be designed to exhibit "smart" behavior.

For instance, the nitrogen atoms within the benzimidazole ring can be protonated or deprotonated, leading to changes in conformation, solubility, or optical properties. This pH-responsiveness can be harnessed for applications in drug delivery, sensing, and controlled release systems. Furthermore, the inherent thermal stability of the benzimidazole moiety makes these materials suitable for applications in demanding environments.

Role in the Development of Advanced Catalytic Materials

The chelating ability of 3,4-diaminobenzamidoxime, owing to its amino and amidoxime functional groups, makes it a valuable ligand for the development of advanced catalytic materials. It can coordinate with a variety of metal ions to form stable complexes that can act as catalysts for a range of organic transformations. The specific coordination environment provided by the ligand can influence the activity and selectivity of the metal center.

These metal complexes can be utilized as homogeneous catalysts or can be immobilized onto solid supports, such as polymers or inorganic oxides, to create heterogeneous catalysts. Heterogenization offers advantages in terms of catalyst recovery and reusability, which are crucial for sustainable chemical processes. The catalytic applications of such materials could span from oxidation and reduction reactions to cross-coupling and polymerization processes.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced performance. 3,4-Diaminobenzamidoxime can be integrated into such hybrid systems through various strategies. For example, it can be covalently grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides through reactions involving its amino or amidoxime groups.

Alternatively, it can participate in sol-gel processes, where it is co-condensed with inorganic precursors, such as alkoxysilanes, to form a covalently linked hybrid network. The resulting materials can exhibit improved mechanical strength, thermal stability, and tailored surface properties. These hybrid materials could find applications in areas such as separation membranes, coatings, and as supports for catalysts.

Computational and Theoretical Investigations of 3,4 Diaminobenzamidoxime and Its Derivatives

Electronic Structure Calculations and Quantum Mechanical Modeling (e.g., DFT)

Quantum mechanical modeling, particularly Density Functional Theory (DFT), is a cornerstone of computational chemistry used to investigate the electronic structure and intrinsic properties of molecules. nih.gov For 3,4-Diaminobenzamidoxime and its derivatives, DFT calculations provide a detailed understanding of molecular geometry, orbital energies, and charge distribution. mdpi.com

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net From the optimized geometry, various electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.netnih.gov MEP maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This information is vital for understanding intermolecular interactions and predicting reactive sites. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for an Aromatic Amine Structure Note: This data is illustrative for a molecule with a similar structure to 3,4-Diaminobenzamidoxime and demonstrates typical outputs of DFT calculations.

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 eV | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

| Ionization Potential | 5.8 eV | The energy required to remove an electron, calculated from HOMO energy. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added, calculated from LUMO energy. |

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions between donor and acceptor orbitals within the molecule. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as 3,4-Diaminobenzamidoxime, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are fundamental in structure-based drug design. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand into the active site of the protein and evaluating the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov A more negative binding energy indicates a stronger, more favorable interaction. mdpi.com Docking studies reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.govresearchgate.net For example, derivatives of related benzophenones have been docked against the SARS-CoV-2 main protease (Mpro), identifying crucial hydrogen bonding with residues like Gln189, Cys145, and His41. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from the docked pose, MD simulations model the movements of atoms and molecules, assessing the stability of the interactions. nih.gov An MD simulation can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment, thus validating the stability of the complex. nih.govmdpi.com The analysis of MD trajectories can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Benzamidoxime Derivative against a Kinase Target Note: This table represents typical data obtained from a molecular docking study.

| Parameter | Value/Description |

| Target Protein | Tyrosine Kinase (e.g., c-Met) |

| PDB ID | 2WGJ |

| Binding Energy | -8.5 kcal/mol |

| Inhibition Constant (Ki) | 0.8 µM |

| Interacting Residues | MET1160, TYR1230, ASP1222, GLU1127 |

| Interaction Types | Hydrogen bond with TYR1230; Hydrophobic interactions with MET1160. |

These simulations are crucial for identifying promising drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of 3,4-Diaminobenzamidoxime and elucidating potential reaction pathways. DFT calculations provide several reactivity descriptors derived from FMO energies. mdpi.com

Global reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons, calculated as -(E_LUMO + E_HOMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors help in comparing the reactivity of a series of compounds. mdpi.com As mentioned, MEP maps also provide a visual guide to local reactivity, highlighting the specific atoms most likely to participate in nucleophilic or electrophilic interactions. nih.gov

In Silico Structure-Property Relationship Predictions for Molecular Design

In silico models are widely used to predict the relationship between a molecule's structure and its physicochemical or biological properties, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that correlate structural or physicochemical properties of molecules (descriptors) with their biological activity. nih.gov

For derivatives of 3,4-Diaminobenzamidoxime, a QSAR study would involve:

Generating a set of molecular descriptors (e.g., topological, electronic, steric) for each derivative.

Correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition).

Developing a statistically significant model that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

This approach accelerates the drug design process by prioritizing the synthesis of compounds predicted to have the highest potency. nih.gov

Furthermore, in silico tools are used to predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these pharmacokinetic and toxicological properties early in the design phase is crucial to avoid costly failures in later stages of drug development. derpharmachemica.com Models can predict properties like aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential hepatotoxicity. derpharmachemica.com These predictions help in designing molecules with better drug-like characteristics. nih.gov

Table 3: Representative In Silico ADMET Predictions for a Potential Drug Candidate Note: This data is illustrative of typical predictions from ADMET software.

| Property | Predicted Value/Range | Interpretation |

| Aqueous Solubility | High | Good solubility is favorable for absorption. |

| Intestinal Absorption | > 90% | High likelihood of being absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cross into the brain, reducing potential CNS side effects. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs processed by this enzyme. |

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver. |

By integrating these computational approaches, researchers can rationally design novel derivatives of 3,4-Diaminobenzamidoxime with optimized activity, selectivity, and pharmacokinetic profiles.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation Benzimidazole (B57391) Scaffolds with Tunable Research Properties

The ortho-diamino functionality of 3,4-Diaminobenzamidoxime makes it an ideal starting material for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. eurekaselect.comnih.gov Future research is poised to leverage this precursor for the rational design of next-generation benzimidazole scaffolds where specific structural modifications can systematically tune their physicochemical and biological properties.

The research focus will likely be on:

Structural Diversification: Introducing a wide array of substituents at various positions of the benzimidazole ring system. For instance, reacting 3,4-Diaminobenzamidoxime with different aldehydes or carboxylic acids can yield a library of 2-substituted benzimidazoles. Further functionalization of the amidoxime (B1450833) group or the remaining positions on the benzene (B151609) ring can create complex molecules with precisely controlled three-dimensional structures.

Hybrid Molecule Design: Conjugating the benzimidazole scaffold derived from 3,4-Diaminobenzamidoxime with other pharmacologically active moieties, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, is a promising strategy. rsc.orgnih.gov This approach aims to create hybrid molecules that may exhibit synergistic effects or novel mechanisms of action, potentially overcoming challenges like drug resistance. nih.gov

Property Tuning for Specific Applications: By carefully selecting the synthetic pathways and reactants, researchers can fine-tune properties like solubility, lipophilicity, and electronic characteristics. This allows for the optimization of the resulting benzimidazole derivatives for specific applications, whether as targeted therapeutic agents or as functional materials with specific optical or electronic properties. arabjchem.org For example, modifications can be designed to enhance interactions with specific biological targets, such as enzymes or nucleic acids. nih.govresearchgate.net

Table 1: Potential Modifications of Benzimidazole Scaffolds from 3,4-Diaminobenzamidoxime and their Tunable Properties

| Modification Site | Example Reactant/Moiety | Potential Tunable Property | Target Application Area |

|---|---|---|---|

| Position 2 | Aromatic Aldehydes | Biological Activity (e.g., cytotoxicity) | Anticancer Agents rsc.org |

| Benzene Ring | Halogens, Nitro groups | Electronic Properties, Reactivity | Functional Materials, Synthesis Intermediates |

| Amidoxime Group | Acylating Agents | Metal Chelation, Bioisosterism researchgate.net | Bioinorganic Chemistry, Medicinal Chemistry researchgate.net |

| Hybridization | 1,3,4-Thiadiazole (B1197879) | Antimicrobial Spectrum | Antibacterial/Antifungal Agents nih.gov |

Integration with Novel Methodologies in Chemical Synthesis and Materials Fabrication

The synthesis of derivatives from 3,4-Diaminobenzamidoxime is expected to benefit significantly from the integration of modern synthetic methodologies. These advanced techniques offer improvements in efficiency, sustainability, and the ability to create complex molecular architectures.

Green Chemistry Approaches: Future synthetic routes will increasingly incorporate principles of green chemistry. This includes the use of environmentally benign solvents, catalyst-driven reactions (including metal-organic frameworks), and energy-efficient methods like microwave irradiation. nih.gov Such approaches not only reduce the environmental impact but can also lead to higher yields and shorter reaction times compared to traditional methods. nih.gov

Automated Synthesis Platforms: The development of automated synthesis systems, guided by computational algorithms, can accelerate the production of libraries of 3,4-Diaminobenzamidoxime derivatives. mdpi.com These platforms enable high-throughput screening of reaction conditions and rapid generation of novel compounds for further evaluation.

Advanced Materials Fabrication: Beyond discrete molecules, the benzimidazole scaffold derived from 3,4-Diaminobenzamidoxime can serve as a building block for advanced materials. Its rigid, aromatic structure and potential for hydrogen bonding and metal coordination make it suitable for constructing supramolecular assemblies, polymers with high thermal stability, or porous coordination polymers. These materials could find applications in areas such as gas storage, catalysis, and electronics.

Advanced Applications in Bioinorganic Chemistry and Chemical Biology Research

The inherent chemical properties of 3,4-Diaminobenzamidoxime and its derivatives open up sophisticated applications in bioinorganic chemistry and as tools for chemical biology.

Bioinorganic Chemistry: The amidoxime group is an effective chelator of metal ions. This property can be exploited to design novel metal complexes with potential therapeutic or diagnostic applications. For instance, complexes with transition metals could be investigated for their catalytic activity or as antimicrobial agents. The ability to bind metal ions is also relevant for developing sensors or sequestering agents for specific metals in biological systems.

Chemical Biology Probes: The benzimidazole structure derived from 3,4-Diaminobenzamidoxime can be functionalized to create sophisticated chemical probes for studying biological processes. nih.gov By incorporating photoactivatable groups, such as benzophenones or diazirines, researchers can develop photoaffinity labels. nih.gov These tools allow for the identification and mapping of interactions between small molecules and their protein targets within a cellular environment, providing valuable insights into molecular mechanisms of action. nih.govnih.gov The development of such probes offers a powerful method to study complex biological systems with high spatial and temporal control. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical and drug discovery. nih.gov These computational tools can be powerfully applied to research involving 3,4-Diaminobenzamidoxime and its derivatives to accelerate the discovery and optimization process.

Predictive Modeling: ML models, such as deep neural networks (DNNs), can be trained on existing chemical data to predict the properties of novel, unsynthesized compounds. nih.gov This includes predicting biological activity (e.g., antibacterial or anticancer potency), physicochemical properties, and potential toxicity. nih.govnih.gov By screening virtual libraries of derivatives computationally, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific enzyme and low predicted toxicity), the AI can generate novel benzimidazole structures based on the 3,4-Diaminobenzamidoxime scaffold that are optimized for the specified task.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise efficient synthetic routes for target molecules. mdpi.comazolifesciences.com This technology can help chemists overcome synthetic challenges and identify novel, more efficient pathways to complex derivatives of 3,4-Diaminobenzamidoxime. mdpi.com The integration of AI with robotic systems further promises to create fully autonomous platforms for molecular discovery. mdpi.com

Table 2: Applications of AI/ML in 3,4-Diaminobenzamidoxime Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive QSAR | Using models to predict the biological activity of virtual compounds based on their structure. nih.gov | Prioritization of synthetic targets, reducing unnecessary experiments. |

| Generative Models | Designing new molecules with optimized properties from the ground up. nih.gov | Discovery of novel, highly potent compounds that may not be conceived by human chemists. |

| Retrosynthesis Planning | AI algorithms suggest optimal synthetic pathways for a target molecule. nih.gov | Accelerates the synthesis process and improves efficiency. |

| Image Analysis | Analyzing microscopy or pathology data from biological assays of new compounds. nih.gov | Provides quantitative insights into the cellular effects of novel derivatives. |

Q & A

Q. Table 1: Common Methodological Approaches in Pharmaceutical Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.